Trimipramine (maleate)
Description
Historical Trajectory of Research on Dibenzazepine (B1670418) Derivatives
The investigation of dibenzazepine derivatives began in the mid-20th century, leading to the synthesis of compounds with diverse pharmacological applications. rsynjournals.orgpatsnap.com The core of these compounds is the dibenzazepine nucleus, which has been modified to create agents used as antidepressants, anticonvulsants, and antipsychotics. frontiersin.orgrsc.org
The first compound in the dibenzazepine carboxamide family, carbamazepine, was synthesized in 1953 by Walter Schindler. frontiersin.org Initially explored for properties similar to tricyclic antidepressants like imipramine (B1671792), it was later approved for trigeminal neuralgia and subsequently for epilepsy. frontiersin.org Imipramine itself was a landmark discovery, identified serendipitously and becoming the prototype for tricyclic antidepressants. researchgate.netscispace.com These early discoveries spurred further research into the dibenzazepine structure, leading to the development of numerous derivatives. researchgate.net Over the decades, this research has yielded compounds such as the anticonvulsant oxcarbazepine (B1677851) and the atypical antidepressant tianeptine, which was discovered in the 1980s. frontiersin.orgmdpi.com This historical progression highlights a continuous effort to refine the therapeutic properties and understand the complex pharmacology of this chemical class.
Table 1: Historical Milestones in Dibenzazepine Research
| Decade | Key Development | Significance |
|---|---|---|
| 1950s | Synthesis of Imipramine and Carbamazepine. frontiersin.orgscispace.com | Established the therapeutic potential of the dibenzazepine structure, leading to the first tricyclic antidepressant and a major anticonvulsant. frontiersin.orgresearchgate.net |
| 1960s-1970s | Development and clinical investigation of various TCAs, including Trimipramine (B1683260). nih.gov | Expansion of antidepressant therapies and initial observations of atypical properties in certain compounds. nih.gov |
| 1980s | Discovery of Tianeptine. mdpi.com | Introduced a compound with a novel mechanism (serotonin reuptake enhancement), further diversifying the pharmacology of dibenzazepine derivatives. mdpi.com |
Conceptual Challenges to Traditional Antidepressant Paradigms Posed by Trimipramine (Maleate)
The traditional paradigm for antidepressant action has been dominated by the monoamine hypothesis of depression, which suggests that a deficiency in neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) is the underlying cause of depression. scispace.comnih.gov Consequently, typical antidepressants, including most TCAs and selective serotonin reuptake inhibitors (SSRIs), are thought to exert their effects by inhibiting the reuptake of these monoamines. scispace.comwikipedia.org
Trimipramine presents a significant challenge to this model. wikipedia.org Multiple research studies have confirmed that trimipramine is a very weak inhibitor of both serotonin and norepinephrine reuptake, and its established antidepressant efficacy cannot be readily explained by this mechanism. nih.govnih.govnih.gov Furthermore, unlike typical TCAs, long-term administration of trimipramine does not lead to the down-regulation of β-adrenergic receptors, a change considered a hallmark of traditional antidepressant action. nih.govnih.govnih.gov
The monoamine hypothesis has faced other challenges, such as the time lag between the immediate biochemical effects of antidepressants and their delayed clinical response. drugbank.comfrontiersin.org However, trimipramine's effectiveness in the near absence of significant monoamine reuptake inhibition provides strong evidence that alternative pathways are crucial for its therapeutic effects. wikipedia.orgnih.gov This has directed research focus toward its potent receptor antagonism properties as the primary driver of its clinical activity. wikipedia.orgchemeurope.com
Table 2: Comparative Monoamine Transporter Affinity (Ki in nM) A higher Ki value indicates weaker binding affinity and less potent inhibition.
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine (B1211576) Transporter (DAT) |
|---|---|---|---|
| Trimipramine | 149 wikipedia.orgapexbt.com | 510 wikipedia.org | 3,800 apexbt.com |
| Imipramine | 1.4 | 37 | 8,500 |
Positioning of Trimipramine (Maleate) within Atypical Psychopharmacology Research
Due to its unique pharmacological characteristics, trimipramine is classified as an atypical or "second-generation" TCA. wikipedia.orgwikipedia.org Its profile distinguishes it sharply from other members of its chemical class. nih.govnih.gov Research indicates that trimipramine's effects are primarily due to its activity as an antagonist at several neurotransmitter receptors. wikipedia.orgchemeurope.com Its receptor binding profile has been noted to bear a greater resemblance to the atypical antipsychotic clozapine (B1669256) than to other TCAs. wikipedia.orgnih.gov
Notably, trimipramine is a very strong antagonist of the histamine (B1213489) H1 receptor, which underlies its prominent sedative effects. wikipedia.orgresearchgate.net It also demonstrates strong antagonism at 5-HT2A and α1-adrenergic receptors, with moderate antagonism at dopamine D2 and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgchemeurope.comapexbt.com This multi-receptor action is thought to contribute to its antidepressant and anxiolytic effects. wikipedia.orgnih.gov
One of the most researched atypical properties of trimipramine is its effect on sleep architecture. nih.gov Unlike the majority of antidepressants which suppress rapid eye movement (REM) sleep, trimipramine does not reduce, and may even enhance, REM sleep. wikipedia.orgnih.govoup.com This has made it a valuable tool in sleep research and for patients where sleep disturbance is a major component of depression. oup.comthieme-connect.de Additionally, trimipramine has been shown to normalize the hypothalamic-pituitary-adrenal (HPA) axis by inhibiting nocturnal cortisol secretion, an effect that differs from other antidepressants that tend to increase it. wikipedia.orgnih.gov These distinct properties position trimipramine as a unique compound for studying the neurobiology of depression and sleep beyond the confines of the monoamine hypothesis. nih.govnih.gov
Table 3: Receptor Binding Profile of Trimipramine (Kd/Ki in nM) A smaller value indicates stronger binding affinity.
| Receptor | Binding Affinity (nM) | Potency |
|---|---|---|
| Histamine H1 | 0.27 apexbt.com | Very Strong |
| 5-HT2A | 24 apexbt.com | Strong |
| α1-adrenergic | 24 apexbt.com | Strong |
| Muscarinic acetylcholine (mACh) | 58 wikipedia.orgapexbt.com | Moderate |
| Dopamine D2 | 180 apexbt.com | Moderate |
| 5-HT2C | 680 apexbt.com | Weak |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H30N2O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
YDGHCKHAXOUQOS-WLHGVMLRSA-N |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization for Research
Novel Synthetic Routes for Trimipramine (B1683260) (Maleate)
The synthesis of trimipramine involves the construction of its characteristic dibenz[b,f]azepine core and the subsequent attachment of the aliphatic side chain. Research has focused on optimizing these steps for yield and purity.
A frequently cited synthetic pathway for trimipramine involves a multi-step process beginning with 10,11-dihydro-5H-dibenz[b,f]azepine. The key steps in an optimized reaction are as follows:
Deprotonation: The starting material, 10,11-dihydro-5H-dibenz[b,f]azepine, is treated with a strong base, such as sodium amide, in an inert solvent like xylene. This reaction is conducted under a nitrogen atmosphere to prevent unwanted side reactions with atmospheric components. The sodium amide deprotonates the nitrogen atom of the azepine ring, forming a reactive nucleophilic anion.
Alkylation: The resulting anion is then reacted with N,N-dimethylamino isopropyl chloride. This step introduces the characteristic branched side chain to the nitrogen atom of the dibenzazepine (B1670418) core. The reaction mixture is typically refluxed for an extended period, for instance, 16 hours, to ensure the completion of the alkylation. jopcr.com
Salt Formation: After the reaction is complete, the mixture is filtered to remove insoluble byproducts and concentrated. A solution of maleic acid is then added to the concentrated trimipramine base. This leads to the precipitation of Trimipramine (maleate) as crystals. jopcr.com
This pathway provides a direct method for producing the target compound. Further research has also explored late-stage functionalization, such as palladium-catalyzed C(sp³)–H arylation, to create novel analogues of trimipramine from the parent molecule in a single synthetic step. researchgate.net
Achieving high purity is critical for analytical and research purposes. Several techniques have been developed to purify crude trimipramine maleate (B1232345).
A common laboratory and industrial method involves dissolution and absorption, followed by preparative chromatography. google.com The process can be summarized as:
Dissolution and Decolorization: The crude trimipramine maleate is dissolved in a suitable solvent, such as acetone, methanol (B129727), or ethanol. Activated charcoal is added to the solution, which is then heated and stirred to absorb colored impurities. google.com
Chromatographic Separation: After filtering out the charcoal, the filtrate undergoes preparative chromatography. This technique uses a column packed with a stationary phase like silica (B1680970) gel or aluminum oxide. A mobile phase, for example, a 2:1 mixture of acetonitrile (B52724) and isopropanol (B130326), is used to elute the compound, separating it from remaining impurities. google.com The collected fractions containing the pure product are then concentrated and dried under a vacuum. google.com
More advanced methods include flash purification using amine-functionalized silica. This novel stationary phase improves the purification of basic compounds like trimipramine. biotage.com By neutralizing the acidic silica surface, it allows for efficient separation using simpler and greener solvent systems like hexane (B92381) and ethyl acetate (B1210297), avoiding the need for amine modifiers typically required in traditional silica chromatography. biotage.com
| Purification Parameter | Conventional Method | Advanced Method |
| Technique | Preparative Chromatography | Flash Chromatography |
| Stationary Phase | Silica Gel or Aluminum Oxide google.com | Amine-Functionalized Silica biotage.com |
| Mobile Phase Example | Acetonitrile/Isopropanol google.com | Hexane/Ethyl Acetate biotage.com |
| Key Advantage | Effective for removing diverse impurities. google.com | Simplified, faster, and uses "greener" solvents without amine modifiers. biotage.com |
Polymorphism of Trimipramine (Maleate)
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, have distinct arrangements of molecules in the crystal lattice, which can affect their physical properties. sci-hub.st Trimipramine maleate is known to exhibit polymorphism, and several distinct forms have been synthesized and characterized. jopcr.comjopcr.com
At least five polymorphic forms of trimipramine maleate, designated as I, II, IIIA, IIIB, IV, and V, have been successfully synthesized. jopcr.com The primary method for obtaining these different forms is through controlled recrystallization from various solvents and under specific conditions. jopcr.comjopcr.com
The selection of the solvent system is crucial in determining which polymorphic form crystallizes. jopcr.comjopcr.com Researchers have utilized a range of solvents, including ethyl acetate, methanol, acetonitrile, chloroform (B151607), and isopropanol (IPA), to produce pure polymorphs. jopcr.com The crystallization process is manipulated through different techniques to influence the crystal packing:
Slow Cooling: Allowing a saturated solution to cool gradually.
Rapid Cooling: Quickly reducing the temperature of a saturated solution.
Anti-solvent Method: Adding a solvent in which the compound is insoluble to a saturated solution to induce precipitation. jopcr.com
While many solvent combinations were tested, only a select few consistently yielded pure polymorphic forms. jopcr.com
To confirm the existence of different crystalline structures, the synthesized polymorphs of trimipramine maleate are analyzed using a suite of analytical techniques. These include Powder X-ray Diffraction (PXRD), which provides unique diffraction patterns for different crystal lattices, and Differential Scanning Calorimetry (DSC), which reveals differences in thermal properties like melting points and heats of fusion. jopcr.comjopcr.com Spectroscopic methods, particularly FTIR, are also invaluable for detecting structural variations. jopcr.comsci-hub.stjopcr.com
FTIR spectroscopy is a powerful and accessible method for distinguishing between polymorphs. jopcr.com While the fundamental molecular structure remains the same, the different arrangements and intermolecular interactions in each polymorph cause subtle changes in the vibrational modes of the chemical bonds. sci-hub.st
When analyzing the five polymorphs of trimipramine maleate, FTIR spectra revealed distinct differences. jopcr.com These variations manifest as:
Significant shifts in the position of absorption bands.
The disappearance or appearance of certain peaks. jopcr.com
These spectral differences provide clear evidence of unique molecular environments in each polymorph. For trimipramine maleate, notable variations were observed in the vibrational frequencies of key functional groups, confirming structural distinctions among the polymorphs. jopcr.com
| Functional Group | Type of Vibration | Observation in Polymorphs |
| O-H | Stretch (from maleate) | Variations in bond stretch wavenumbers observed. jopcr.com |
| C-H | Stretch (aromatic) | Variations in bond stretch wavenumbers observed. jopcr.com |
| C-H | Stretch (aliphatic) | Variations in bond stretch wavenumbers observed. jopcr.com |
| C=C | Stretch | Variations in bond stretch wavenumbers observed. jopcr.com |
| C-N | Stretch | Variations in bond stretch wavenumbers observed. jopcr.com |
Spectroscopic and Diffractometric Characterization of Polymorphs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the unambiguous determination of the molecular structure of trimipramine maleate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, such as protons (¹H) and carbon-13 (¹³C), allowing for the precise mapping of the molecule's framework.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) have been effectively used for the structural confirmation and identification of trimipramine and its maleate salt. researchgate.netresearchgate.net The analysis of chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, alongside the chemical shifts in the ¹³C NMR spectrum, facilitates the assignment of each signal to specific atoms within the trimipramine and maleate moieties.
A study utilizing a 60 MHz spectrometer provided ¹H NMR data for trimipramine maleate in deuterated dimethylsulfoxide (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) as the internal standard. researchgate.net The resulting chemical shifts and multiplicities are correlated with the distinct protons in the molecule. researchgate.net Similarly, ¹³C NMR analysis in deuterated chloroform (CDCl₃) has been used to identify the chemical shifts for each carbon atom in the structure. researchgate.netspectrabase.com
The data from these spectroscopic analyses provide definitive evidence for the structural integrity of the compound. For instance, the presence of deuterium (B1214612) atoms in isotopically labeled variants like 2-Formyl Trimipramine-d3 can be confirmed by the absence of corresponding signals in the ¹H NMR spectrum. vulcanchem.com
¹H NMR Spectral Data for Trimipramine Maleate in DMSO-d₆ researchgate.net
This interactive table details the proton nuclear magnetic resonance characteristics of Trimipramine Maleate.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 0.95 | d | CH₃ protons |
| 2.15 | s | N(CH₃)₂ protons |
| 2.30 - 2.80 | m (unresolved) | Methylene protons (-CH₂-) |
| 3.10 | m (unresolved) | Methylene protons (-CH₂-) |
| 6.20 | s | CH=CH (maleate) |
| 6.80 - 7.40 | m | Aromatic protons |
s: singlet; d: doublet; m: multiplet
¹³C NMR Spectral Data for Trimipramine Maleate in CDCl₃ researchgate.net
This interactive table presents the ¹³C nuclear magnetic resonance chemical shift values for Trimipramine Maleate.
| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | 126.96 | 11a | 133.81 |
| 2 | 119.48 | 12 | 54.38 |
| 3 | 130.12 | 13 | 27.68 |
| 4 | 126.96 | 14 | 16.92 |
| 4a | 135.56 | 15 | 62.47 |
| 5a | 135.56 | 16 | 43.27 |
| 6a | 32.06 | 17 | 123.19 |
| 7 | 130.12 | 18 | 169.27 |
| 8 | 123.19 | ||
| 9 | 119.48 | ||
| 9a | 147.45 | ||
| 10a | 147.45 |
Powder X-ray Diffraction (PXRD) for Crystalline Structure Analysis
Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of solid-state pharmaceuticals, providing insight into the crystalline nature of a substance. For trimipramine maleate, PXRD is particularly significant for identifying and differentiating its various polymorphic forms. jopcr.comjopcr.com Polymorphism, the ability of a compound to exist in multiple crystalline structures, can influence critical physicochemical properties of a drug. jopcr.com
Research has shown that trimipramine maleate can be synthesized in several polymorphic forms (designated as Polymorphs I, II, IIIA, IIIB, IV, and V). jopcr.comjopcr.com These polymorphs are generated through recrystallization using different solvent systems. jopcr.com Each distinct polymorphic form of trimipramine maleate produces a unique PXRD pattern, characterized by a specific set of diffraction peaks at distinct 2θ angles. jopcr.comjopcr.com These unique diffraction patterns serve as a fingerprint for each crystal structure, allowing for their unambiguous identification and characterization. jopcr.comyoutube.com
The analysis of these unique diffraction patterns is crucial for quality control and formulation development, ensuring the correct and most stable polymorphic form is utilized. youtube.com The differences in the crystal lattices of the polymorphs lead to variations in their PXRD patterns, which are used to confirm the identity of each form. researchgate.netjopcr.com Studies have successfully used PXRD, in conjunction with other analytical methods, to characterize and differentiate the various polymorphs of trimipramine maleate, confirming the existence of distinct crystalline structures. jopcr.comjopcr.com
Differential Scanning Calorimetry (DSC) for Thermal Behavior Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, such as melting point, enthalpy of fusion, and solid-state transitions. In the context of trimipramine maleate, DSC is a key tool for characterizing its polymorphic forms, each of which exhibits a distinct thermal profile. jopcr.comjopcr.com
Studies have identified multiple polymorphs of trimipramine maleate, and DSC analysis has revealed that these forms have different melting points and enthalpies of fusion. jopcr.comjopcr.com For example, research has characterized five different polymorphs (I, II, IIIA, IIIB, IV, and V), each with unique thermal behaviors as reflected in their DSC thermograms. jopcr.comjopcr.com One reported melting point for trimipramine maleate is 142 °C. biosynth.com
The DSC thermogram of a substance provides information on endothermic and exothermic processes as a function of temperature. For a polymorphic substance like trimipramine maleate, heating a less stable form can result in complex thermal events, including melting of the initial form followed by recrystallization into a more stable form, which then melts at a higher temperature. tainstruments.com The ability to measure the distinct melting points and associated energy changes for each polymorph is fundamental to understanding their relative thermodynamic stabilities. jopcr.comtainstruments.com This information is vital for selecting the appropriate polymorph for pharmaceutical development to ensure stability and consistent properties. jopcr.com
The characterization of trimipramine maleate polymorphs has been successfully achieved using DSC in combination with techniques like PXRD and FTIR spectroscopy. jopcr.comjopcr.com
Stereochemistry and Enantiomeric Investigations
Racemic Nature of Trimipramine (B1683260) (Maleate)
Trimipramine contains a chiral center in its molecular structure, specifically at the carbon atom in the propyl side-chain, which is attached to four different groups. relis.nonih.gov This asymmetry gives rise to the existence of two non-superimposable mirror images known as enantiomers. nih.gov These are designated as dextrorotatory (D) and levorotatory (L) isomers. nih.govjogi.co.in
In therapeutic use, trimipramine is administered as a racemic mixture, which means it consists of equal proportions of its D- and L-enantiomers. nih.govnih.govjogi.co.intandfonline.comguidetopharmacology.orgnih.govfda.gov The drug is commercially available as trimipramine maleate (B1232345), a salt form prepared from the racemic base. nih.govguidetopharmacology.orgwikipedia.orgfda.gov The decision to market trimipramine as a racemate is a common practice for many chiral drugs, often due to the complexities and costs associated with separating the individual enantiomers. nih.gov While many psychiatric drugs are available as racemates, the distinct pharmacological profiles of individual enantiomers have led to increased investigation and the development of single-enantiomer drugs in some cases. tandfonline.comnih.gov
Differential Receptor Affinities of Enantiomers (D- and L-Trimipramine)
Research into the stereochemistry of trimipramine reveals significant differences in the pharmacological activity of its enantiomers. The two enantiomers, L-trimipramine and D-trimipramine, exhibit distinct binding affinities for various neurotransmitter receptors. relis.notandfonline.com
Studies have demonstrated that the L-enantiomer of trimipramine generally shows a higher affinity for several key receptors compared to the D-enantiomer. relis.nonih.gov Specifically, L-trimipramine binds more strongly to dopamine (B1211576) D2 receptors, 5-HT2 receptors, and α1-adrenoceptors. tandfonline.comnih.gov One study reported that the affinities of racemic trimipramine for these receptors closely resembled those of clozapine (B1669256), an atypical antipsychotic. nih.gov Given the higher affinity of the L-enantiomer for these particular receptors, it is considered the more active enantiomer, or eutomer, in this context. nih.govresearchgate.net
Table 1: Comparative Receptor Affinities of Trimipramine Enantiomers This table compiles data from radioligand binding studies. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Racemic (D,L)-Trimipramine Ki (nM) | Enantiomer with Higher Affinity |
|---|---|---|
| Dopamine D2 | 10-60 nih.gov | L-enantiomer nih.gov |
| 5-HT2 | 10-60 nih.gov | L-enantiomer nih.gov |
| α1-Adrenoceptors | 10-60 nih.gov | L-enantiomer tandfonline.comnih.gov |
| Dopamine D1 | 300-550 nih.gov | Not specified |
| α2B-Adrenoceptors | 300-550 nih.gov | Not specified |
| 5-HT1C | 300-550 nih.gov | Not specified |
Chiral Separation Methods in Research
The investigation of the distinct properties of trimipramine's enantiomers necessitates methods for their separation and analysis. Chiral separation techniques are crucial for isolating the D- and L-isomers from the racemic mixture, allowing for individual study of their pharmacokinetics and pharmacodynamics. nih.govnih.gov High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are prominent methods used for this purpose. nih.govsigmaaldrich.com
Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for the chiral separation of pharmaceutical compounds, including trimipramine. sigmaaldrich.comscientificlabs.iechromsoc.jp This method offers high resolving power and requires only small sample volumes. chromsoc.jp The enantiomeric resolution of trimipramine by CE is typically achieved by adding a chiral selector to the background electrolyte in the capillary. nih.govoup.com
Cyclodextrins (CDs) and their derivatives are widely used as chiral selectors in CE for this purpose. nih.govacs.org The underlying principle involves the formation of temporary, diastereomeric inclusion complexes between the cyclodextrin (B1172386) (the host) and the individual trimipramine enantiomers (the guests). nih.govnih.gov Because the stability of these complexes differs between the D- and L-enantiomers, they migrate at different velocities under the influence of the electric field, enabling their separation. chromsoc.jp
Research has explored various types of cyclodextrins, such as β-cyclodextrin and its derivatives, and different solvent systems, including nonaqueous media like formamide, to optimize the separation of trimipramine enantiomers. nih.govacs.orgacs.org Factors such as the concentration and type of cyclodextrin, buffer pH, and the addition of organic modifiers can be adjusted to achieve successful and efficient enantiomeric resolution. nih.govnih.govmdpi.com For instance, successful chiral separation of trimipramine has been reported using β-CD in both aqueous and nonaqueous (formamide) solutions, as well as with new glycosaminoglycans as chiral additives. oup.comacs.org
Molecular Pharmacology and Receptor Interaction Mechanisms
Receptor Binding Profile and Affinities
Trimipramine (B1683260) exhibits a broad receptor binding profile, with high to moderate affinity for histamine (B1213489), serotonin (B10506), adrenergic, dopamine (B1211576), and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgapexbt.com Its complex interactions with these varied receptor systems underpin its unique clinical characteristics.
Trimipramine is an exceptionally potent antagonist of the histamine H1 receptor. cafermed.comapexbt.com This pronounced antihistaminic activity is a cornerstone of its pharmacological profile. Research has consistently demonstrated its high affinity for this receptor, with reported dissociation constant (K_i) values as low as 0.02 µM. apexbt.com This potent H1 receptor blockade is significantly greater than that of many traditional antihistamines, such as diphenhydramine. wikipedia.org
Table 1: Binding Affinity of Trimipramine for Histamine H1 Receptor
| Receptor | Binding Affinity (K_i) |
| Histamine H1 | 0.02 µM (0.27 nM) |
Note: Data compiled from multiple sources. apexbt.com
Trimipramine demonstrates significant antagonist activity at several serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. It displays a strong affinity for the 5-HT2A receptor and a notable affinity for the 5-HT1C and 5-HT2C receptors. wikipedia.orgapexbt.commedchemexpress.com Its interaction with the 5-HT1A receptor is comparatively weaker. medchemexpress.com The antagonism at 5-HT2A receptors, in particular, is a prominent feature of its pharmacology, resembling the action of some atypical antipsychotic agents. wikipedia.orgcafermed.com
Table 2: Binding Affinities of Trimipramine for Serotonin Receptor Subtypes
| Receptor Subtype | Binding Affinity (pKi / K_d) |
| 5-HT2A | 24 nM (K_d) |
| 5-HT2 | 8.10 (pKi) |
| 5-HT1C | 6.39 (pKi) |
| 5-HT2C | 680 nM (K_d) |
| 5-HT1A | 4.66 (pKi) |
Note: pKi is the negative logarithm of the molar concentration of a ligand that will occupy 50% of the receptors at equilibrium. K_d is the equilibrium dissociation constant. Data compiled from multiple sources. apexbt.commedchemexpress.com
Trimipramine is a potent antagonist of α1-adrenergic receptors. wikipedia.orgapexbt.com This action is a significant component of its pharmacological effects. In contrast, its affinity for α2-adrenergic receptors is considerably weaker. wikipedia.orgapexbt.com The potent blockade of α1-adrenergic receptors contributes to certain physiological effects observed with trimipramine administration. Repeated administration has been shown to increase the responsiveness of brain α1-adrenergic receptors to their agonists. nih.gov
Table 3: Binding Affinities of Trimipramine for Adrenergic Receptor Subtypes
| Receptor Subtype | Binding Affinity (K_d) |
| α1-adrenergic | 24 nM |
| α2-adrenergic | 680 nM |
Note: Data compiled from multiple sources. apexbt.com
Unlike many other tricyclic antidepressants, trimipramine exhibits moderate antagonist activity at dopamine D2 receptors and weak antagonism at D1 receptors. wikipedia.orgcafermed.comapexbt.com Its affinity for the D2 receptor is comparable to that of the atypical antipsychotic clozapine (B1669256). wikipedia.org This antidopaminergic action is supported by findings that trimipramine can increase plasma prolactin levels, a marker of D2 receptor blockade. wikipedia.org The compound also demonstrates antagonism at presynaptic dopamine autoreceptors, which may lead to an increase in dopaminergic neurotransmission. wikipedia.org
Table 4: Binding Affinities of Trimipramine for Dopamine Receptor Subtypes
| Receptor Subtype | Binding Affinity (K_d) |
| D2 | 180 nM |
| D1 | Weak affinity |
Note: Data compiled from multiple sources. apexbt.com
Trimipramine acts as a moderate antagonist at muscarinic acetylcholine receptors. wikipedia.orgapexbt.com This anticholinergic activity is a common feature among tricyclic antidepressants. The affinity of trimipramine for these receptors is significant, with a reported dissociation constant (K_d) of 58 nM for human brain muscarinic receptors. apexbt.com
Table 5: Binding Affinity of Trimipramine for Muscarinic Acetylcholine Receptors
| Receptor | Binding Affinity (K_d) |
| Muscarinic Acetylcholine | 58 nM |
Note: Data compiled from a study on normal human brain tissue. apexbt.com
Monoamine Transporter Interactions
A key feature that distinguishes trimipramine from most other tricyclic antidepressants is its very weak activity as an inhibitor of monoamine reuptake. nih.govwikipedia.org Studies have consistently shown that trimipramine has a low affinity for the serotonin transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine transporter (DAT). apexbt.com Consequently, it is considered to be largely devoid of clinically significant monoamine reuptake inhibition at typical therapeutic concentrations. wikipedia.org This atypical mechanism of action suggests that its therapeutic effects are mediated primarily through its receptor antagonism properties rather than modulation of neurotransmitter levels in the synaptic cleft via transporter blockade. wikipedia.org
Table 6: Inhibitory Potencies of Trimipramine at Monoamine Transporters
| Transporter | Binding Affinity (K_i / IC50) |
| Serotonin Transporter (SERT) | 149 nM - 2.11 µM |
| Norepinephrine Transporter (NET) | 2.5 µM - 4.99 µM |
| Dopamine Transporter (DAT) | 3.8 µM |
Note: Data represents a range of reported values from different studies and methodologies (K_i and IC50). apexbt.commedchemexpress.com
Investigations into Monoamine Release Mechanisms
The primary mechanism by which trimipramine increases the synaptic availability of monoamines is through the inhibition of their respective transporters (SERT and NET), albeit weakly. patsnap.comnih.gov By blocking these reuptake pumps, trimipramine allows serotonin and norepinephrine to remain in the synaptic cleft for a longer duration, thereby enhancing neurotransmission. patsnap.compatsnap.com There is limited direct evidence to suggest that trimipramine significantly promotes the release of monoamines from presynaptic terminals. Its action is predominantly focused on preventing their removal from the synapse. patsnap.com
Neurobiological Mechanisms and Cellular Effects Preclinical Focus
Impact on Receptor Sensitivity in Neural Tissues
Preclinical studies suggest that trimipramine's therapeutic effects may be linked to changes in receptor sensitivity within the central nervous system rather than potent reuptake inhibition of neurotransmitters. drugbank.com While many tricyclic antidepressants desensitize β-adrenoceptors, trimipramine (B1683260) notably does not produce this effect. researchgate.netnih.govnih.gov In fact, prolonged administration in rats has been shown to enhance the sensitivity of cortical neurons to noradrenaline. nih.govnih.gov This suggests that trimipramine may induce adaptive changes in neuronal responsiveness.
Radioligand binding studies have revealed trimipramine's affinity for various receptor subtypes. It displays a notable affinity for dopamine (B1211576) (D2), α1-adrenoceptors, and 5-HT2 receptors, with affinities comparable to the atypical antipsychotic, clozapine (B1669256). nih.gov Its affinity for other receptors, such as D1, α2B-adrenoceptors, and 5-HT1C receptors, is intermediate, while it has low affinity for α2A-adrenoceptors, and 5-HT1A, 5-HT1D, and 5-HT3 receptors. nih.gov Chronic administration in rats has been observed to cause a reduction in dopamine D2 and 5-hydroxytryptamine (5-HT2) receptors. nih.gov
Table 1: Receptor Binding Affinities of Trimipramine
| Receptor Subtype | Affinity (Ki) | Reference |
|---|---|---|
| 5-HT2 | 10-60 nM | nih.gov |
| α1A/B-adrenoceptors | 10-60 nM | nih.gov |
| D2 | 10-60 nM | nih.gov |
| D1 | 300-550 nM | nih.gov |
| α2B-adrenoceptors | 300-550 nM | nih.gov |
| 5-HT1C | 300-550 nM | nih.gov |
| α2A-adrenoceptors | >1000 nM | nih.gov |
| 5-HT1A | >1000 nM | nih.gov |
| 5-HT1D | >1000 nM | nih.gov |
| 5-HT3 | >1000 nM | nih.gov |
Effects on Electrically-Induced Neurotransmitter Release in vitro (e.g., rat cerebral cortex slices)
In vitro studies using rat cerebral cortex slices have demonstrated that trimipramine, at concentrations below 1 microM, does not significantly alter the electrically-induced release of [3H]noradrenaline and [3H]5-hydroxytryptamine. researchgate.netnih.govcapes.gov.br Furthermore, it does not interfere with the inhibitory feedback mechanism mediated by presynaptic autoreceptors for noradrenaline and 5-hydroxytryptamine. nih.gov This finding distinguishes trimipramine from many other tricyclic antidepressants that are potent inhibitors of neurotransmitter reuptake. patsnap.com
Influence on Glucose Homeostasis and Insulin (B600854) Secretion in Animal Models (e.g., Wistar rats, INS-1 cell line)
Studies in male Wistar rats have shown that prolonged administration of trimipramine can significantly impact glucose homeostasis. researchgate.netnih.gov After 14 weeks of treatment, rats exhibited a significant increase in blood glucose levels. researchgate.netnih.gov This hyperglycemia may be associated with a significant decrease in liver and muscle glycogen (B147801) levels. researchgate.netnih.gov While serum insulin levels remained unchanged, a notable increase in insulin degradation was observed in the muscle, liver, and kidney, potentially linked to increased levels of insulin-degrading enzyme. researchgate.netnih.gov
In vitro experiments using the INS-1 insulin-secreting cell line did not show any significant displacement of [3H]glibenclamide by trimipramine, suggesting it does not directly interact with the sulfonylurea receptor on pancreatic beta-cells. researchgate.netnih.gov
Table 2: Effects of Trimipramine on Glucose Homeostasis in Wistar Rats
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Blood Glucose | Significant increase after 6 and 14 weeks | P<0.01 | nih.gov |
| Liver Glycogen | Significant decrease | P<0.001 | nih.gov |
| Muscle Glycogen | Significant decrease | P<0.001 | nih.gov |
| Serum Insulin | No significant change | - | researchgate.netnih.gov |
| Insulin Degradation (muscle, liver, kidney) | Significant increase | - | researchgate.netnih.gov |
| Insulin Degrading Enzyme | Significant increase | P<0.001 | researchgate.netnih.gov |
Investigations into Hypothalamic Effects (e.g., prolactin and cortisol secretion)
Trimipramine has been shown to exert effects on the hypothalamic-pituitary-adrenal (HPA) axis. drugbank.com Studies in healthy volunteers have demonstrated that a single oral dose of trimipramine can lead to a significant decrease in plasma cortisol concentrations and a significant rise in plasma prolactin levels. nih.gov Long-term studies in control subjects also revealed a marked decrease in nocturnal plasma cortisol levels, with a delayed early morning rise. nih.gov This inhibitory effect on cortisol secretion is thought to be mediated at the level of the hypothalamus, potentially involving corticotropin-releasing hormone secretion. drugbank.com The increase in prolactin secretion returned to normal levels after cessation of the drug. nih.gov These neuroendocrine effects are similar to those observed with some neuroleptic agents. nih.gov
Studies on Hippocampal Slice Electrophysiology (e.g., low Mg2+-model in guinea pig)
While direct studies on the electrophysiology of trimipramine in a low Mg2+ model in guinea pig hippocampal slices are not extensively detailed in the provided context, the general methodology for such investigations exists. plos.orgmdpi.com The hippocampus is a key area of interest for antidepressant action, and it is known that changes in receptor sensitivity occur in this region. drugbank.com Given that trimipramine affects neuronal sensitivity to noradrenaline in other cortical areas, it is plausible that it would also modulate synaptic plasticity and neuronal excitability within the hippocampus.
Neurotransmitter Receptor Down-regulation Studies (Absence of beta-adrenoceptor down-regulation)
A defining characteristic of trimipramine's pharmacological profile is its lack of effect on beta-adrenoceptor down-regulation, a common feature of many other tricyclic antidepressants. researchgate.netnih.govnih.govnih.gov Multiple studies have confirmed that neither acute nor chronic administration of trimipramine leads to a decrease in the number (Bmax) or affinity (KD) of beta-adrenergic receptors. researchgate.netnih.gov This absence of beta-adrenoceptor down-regulation, coupled with its clinical efficacy, challenges the long-held hypothesis that this neuroadaptive change is a prerequisite for the therapeutic action of antidepressants. nih.gov
Metabolic Pathways and Enzyme Interactions Preclinical
Primary Metabolic Transformations: Demethylation and Glucuronidation
The metabolism of trimipramine (B1683260), a tricyclic antidepressant, is a multifaceted process primarily characterized by demethylation and glucuronidation. medicines.org.uknih.gov These transformations are crucial for the biotransformation and subsequent elimination of the compound.
Demethylation is a primary step in the metabolic cascade of trimipramine. medicines.org.uknih.gov This process involves the removal of methyl groups from the nitrogen atom in the side chain, leading to the formation of active metabolites. researchgate.netpharmgkb.org Following demethylation, the resulting metabolites, along with the parent compound, can undergo hydroxylation. nih.govtaylorandfrancis.com
The subsequent major metabolic pathway is glucuronidation. medicines.org.uknih.gov This is a phase II conjugation reaction where glucuronic acid is attached to the hydroxylated metabolites, and in some cases to the parent drug itself, forming N-glucuronides. taylorandfrancis.com This process significantly increases the water solubility of the compounds, facilitating their renal excretion. nih.gov
Identification of Key Metabolites
Several key metabolites of trimipramine have been identified through preclinical and clinical research. The most significant of these are N-desmethyltrimipramine and trimipramine N-oxide. researchgate.netcaymanchem.com
N-desmethyltrimipramine : This is a primary and pharmacologically active metabolite formed through the demethylation of trimipramine. pharmgkb.orgnih.gov It shares a similar pharmacological profile with the parent compound. wikipedia.org
Trimipramine N-oxide : This metabolite is formed through the oxidation of the nitrogen atom in the side chain. researchgate.netnih.gov
2-hydroxytrimipramine : This metabolite is a product of the hydroxylation of the trimipramine ring structure. researchgate.netresearchgate.net
2-hydroxydesmethyltrimipramine : This metabolite is formed through the hydroxylation of N-desmethyltrimipramine. researchgate.netgtfch.org
In addition to these, other metabolites have been identified, including dihydroxy-trimipramine, hydroxy-methoxy-trimipramine, and various metabolites of the iminodibenzyl (B195756) ring. researchgate.net
Role of Cytochrome P450 Enzymes
The metabolism of trimipramine is heavily reliant on the cytochrome P450 (CYP450) enzyme system, a superfamily of enzymes responsible for the biotransformation of a vast number of drugs. nih.gov Specifically, CYP2D6 and CYP2C19 have been identified as the key enzymes involved in the metabolic clearance of trimipramine. pharmgkb.orgnih.govumich.edu
CYP2D6 Involvement in in vitro Metabolism
CYP2D6 plays a crucial role in the hydroxylation of both trimipramine and its primary metabolite, desmethyltrimipramine (B195984). pharmgkb.orgumich.edu Studies have shown that CYP2D6 is responsible for the formation of 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine. pharmgkb.orgresearchgate.net The activity of CYP2D6 can significantly influence the plasma concentrations of trimipramine and its hydroxylated metabolites. researchgate.netnih.gov There is a stereoselective preference, with CYP2D6 catalyzing the 2-hydroxylation of (L)-trimipramine and both (L)- and (D)-desmethyltrimipramine, but not (D)-trimipramine. taylorandfrancis.com
Species-Specific Metabolic Comparisons
Preclinical studies have revealed species-specific differences in the metabolism of trimipramine. While comprehensive comparative data is limited, studies in various animal models, including dogs and rabbits, have been conducted to understand these variations. researchgate.netnih.gov For instance, research on the related tricyclic antidepressant amitriptyline (B1667244) showed that in dogs, the primary metabolic pathways are hydroxylation, glucuronide hydroxylation, methyl hydroxylation, and N-demethylation. veteriankey.com Another study on carpipramine, a structurally similar compound, identified three metabolic pathways in rats, rabbits, and dogs: hydroxylation of the iminodibenzyl ring, hydroxylation of the piperidine (B6355638) side-chain, and cyclization and dehydrogenation of the side-chain. nih.gov Furthermore, in vivo metabolism studies of brexpiprazole, an atypical antipsychotic, confirmed its main metabolite was consistently produced across mice, rats, rabbits, dogs, monkeys, and humans. fda.gov These findings highlight the importance of considering species differences when extrapolating metabolic data to humans.
Impact of Metabolites on Transporter and Receptor Activities
The metabolites of trimipramine are not inert byproducts; they possess their own pharmacological activity and interact with various transporters and receptors. nih.govnih.gov
N-desmethyltrimipramine exhibits inhibitory potency at the human serotonin (B10506) transporter (hSERT) and norepinephrine (B1679862) transporter (hNAT) that is comparable to the parent compound, trimipramine. nih.govnih.gov
2-hydroxy-trimipramine is a less potent inhibitor of hNAT, hSERT, and the human organic cation transporter 1 (hOCT1) compared to trimipramine. researchgate.netnih.gov
Trimipramine-N-oxide shows a preferential inhibition of hSERT. researchgate.netnih.gov
Advanced Analytical Techniques for Research Purposes
Chromatographic Methods
Chromatography is a cornerstone for the separation and analysis of trimipramine (B1683260) from complex mixtures, such as biological fluids and pharmaceutical formulations.
HPLC is a predominant technique for trimipramine analysis, offering high resolution and sensitivity. pragolab.cz Various HPLC modes have been developed, with reverse-phase chromatography being the most common.
Simple, precise, and economical RP-HPLC methods have been developed for the estimation of trimipramine maleate (B1232345). ijrpr.com These methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. ijrpr.comajphr.com
A study focused on developing an RP-UPLC (Ultra-Performance Liquid Chromatography) method for quantifying potential impurities of trimipramine maleate highlighted the use of a Waters Acquity BEH RP18 column. researchgate.net The method demonstrated high sensitivity with a detection limit of 0.003% and was proven to be accurate, with recovery rates between 93.8% and 106.2% for all impurities. researchgate.net Another developed HPLC method for trimipramine maleate related substances was validated and found to be reliable, reproducible, accurate, and sensitive. ajphr.com The stability of trimipramine maleate solutions was confirmed for at least 72 hours. ajphr.com
| Method | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Inertsil ODS-3V (150 mm x 4.6 mm, 3 µm) | Not specified | UV | Method developed and validated as per ICH guidelines for tablet dosage form. | ijrpr.com |
| RP-UPLC | Waters Acquity BEH RP18 (100 x 2.1mm, 1.7μm) | A: 100 mM dipotassium (B57713) hydrogen phosphate (B84403) and 10 mM potassium dihydrogen phosphate (pH 8.0) B: Acetonitrile (B52724) and methanol (B129727) (80:20) (Gradient) | UV (220 nm) | LOD: 0.003%, LOQ: 0.009%. Accuracy: 93.8% - 106.2%. Short run time. | researchgate.net |
| RP-HPLC | Puratis C18 (250 × 4.6mm, 5µm) | A: 20 mM Ammonium acetate (B1210297) (pH 4.5) B: Methanol (Gradient) | UV (247 nm) | Validated for related substances; found to be accurate and sensitive. Solution stable for 72h. | ajphr.com |
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of trimipramine in biological matrices like human plasma. scholarscentral.comwalshmedicalmedia.com These methods are essential for pharmacokinetic studies. walshmedicalmedia.com
One LC-MS/MS method involved protein precipitation for sample isolation and used a ZORBAX ECLIPSE XDB-C18 column for chromatographic separation. scholarscentral.comwalshmedicalmedia.com The analysis was performed in multiple reaction monitoring (MRM) positive mode, detecting the proton adducts of trimipramine at m/z 295.20→100.10. scholarscentral.comwalshmedicalmedia.com The method was linear over a concentration range of 0.1 to 100.1 ng/mL, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. scholarscentral.comwalshmedicalmedia.com Another study utilized high-resolution accurate mass (HRAM) mass spectrometry with an Orbitrap analyzer for the quantification of 15 tricyclic antidepressants, including trimipramine. pragolab.cz This method showed excellent reproducibility, with intra- and inter-assay precision %CV below 7.1% and 4.2%, respectively. pragolab.cz
| Technique | Sample Matrix | Key Parameters | Linear Range | LLOQ | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Human Plasma | MRM transition: m/z 295.20→100.10; ISTD: Opipramol dihydrochloride | 0.1 - 100.1 ng/mL | 0.1 ng/mL | scholarscentral.comwalshmedicalmedia.com |
| LC-HRAM-MS (Orbitrap) | Human Plasma/Serum | Total runtime: 4.0 minutes; Protein precipitation extraction | Not specified | Not specified | pragolab.cz |
| LC/ESI-MS/MS | Hair | MRM transition: m/z 295 to 100; Mobile phase: 40% water - 60% Acetonitrile/water mix with additives | 0.2 - 50 ng/mg | Not specified | researchgate.net |
Gas-liquid chromatography, often coupled with a nitrogen-phosphorus detector (NPD), is a well-established technique for analyzing tricyclic antidepressants, including trimipramine, in biological fluids. karger.comnih.govoup.com This method offers high sensitivity, which is necessary for pharmacokinetic studies. karger.comresearchgate.net
One study detailed a GLC-NPD method for the simultaneous detection of seven antidepressants in whole blood, where trimipramine was analyzed with recoveries ranging from 30-50% using Chem Elut columns and 59-84% with Bond Elut Certify columns. oup.com Another study used GLC with NPD to determine trimipramine kinetics, reporting an elimination half-life of 23 hours and an absolute bioavailability of 41.4%. nih.govresearchgate.net The development of sample preparation techniques, such as electromembrane extraction combined with dispersive liquid-liquid microextraction, has been applied to the analysis of trimipramine by GC with a flame ionization detector (FID). mdpi.comencyclopedia.pub
Capillary electrophoresis is recognized for its high resolution, short analysis time, and minimal sample consumption in pharmaceutical analysis. mdpi.com It has been successfully employed for the analysis of trimipramine, including its chiral separation. nih.govsigmaaldrich.comscientificlabs.ie
A CE method coupled with end-column electrochemiluminescence (ECL) detection was developed for the determination of trimipramine. nih.gov The addition of β-cyclodextrin to the running buffer enabled baseline separation. Under optimized conditions, the method achieved a detection limit of 1 nM for trimipramine. nih.gov Other research has also highlighted the use of trimipramine maleate in the development of chiral separation methods using CE. sigmaaldrich.comscientificlabs.ie
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methods
Spectroscopic techniques are widely used for the identification and quantification of trimipramine maleate, often involving the formation of colored complexes or the analysis of its intrinsic spectral properties.
Various spectrophotometric methods have been developed based on the formation of charge-transfer complexes between trimipramine as an n-electron donor and various σ- and π-acceptors. bioline.org.brresearchgate.net One study investigated the reaction with iodine (I₂), chloranil (B122849) (CH), chloranilic acid (ChA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). bioline.org.brresearchgate.net The resulting complexes were measured at their respective absorption maxima. researchgate.net For instance, the complex with iodine showed a maximum absorbance at 292 nm, while the complex with TCNQ absorbed at 824 nm. researchgate.net Another study reported the formation of colored complexes with p-chloranilic acid (pCA) and DDQ, with absorption maxima at 530 nm and 585 nm, respectively. mdpi.com
Proton Nuclear Magnetic Resonance (PMR) spectroscopy has also been described as a precise, accurate, and rapid method for the assay of trimipramine maleate. tandfonline.comtandfonline.com This technique is valuable for both qualitative identification and purity assessment. tandfonline.comtandfonline.com Detailed analysis of the ¹H-NMR and ¹³C-NMR spectra provides characteristic chemical shifts for the various protons and carbons in the molecule, confirming its structure. researchgate.net For example, in the ¹H-NMR spectrum, the aromatic protons appear around δ 7.18, while in the ¹³C-NMR spectrum, the carbons of the dihydrodibenzazepine ring show distinct signals. tandfonline.comresearchgate.net
| Method | Reagent/Technique | λmax (nm) / Chemical Shift (δ) | Key Findings | Reference |
|---|---|---|---|---|
| UV-Vis Spectrophotometry | Iodine (I₂) | 292 | Forms charge-transfer complex; linear range 1-5 ppm. | researchgate.net |
| UV-Vis Spectrophotometry | Chloranilic acid (ChA) | 520 | Forms charge-transfer complex; linear range 15-100 ppm. | researchgate.net |
| UV-Vis Spectrophotometry | p-Chloranilic acid (pCA) | 530 | Forms molecular complex in chloroform-acetonitrile. | mdpi.com |
| UV-Vis Spectrophotometry | DDQ | 585 | Forms molecular complex in chloroform-acetonitrile. | mdpi.com |
| UV-Vis Spectrophotometry | Nitric Acid | 390 | Yellowish product in acidic solution. | chem-soc.si |
| ¹H-NMR (PMR) | Deuterated Chloroform (B151607) | ~7.18 (aromatic protons) | Used for assay and identification with hexamethylenetetramine as internal standard. | tandfonline.com |
| ¹³C-NMR | Deuterated Chloroform | Multiple shifts (e.g., 126.96, 133.81, 119.48) | Provides detailed structural information. | researchgate.net |
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry is a widely used technique for the quantitative determination of trimipramine. The analysis is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. The absorption maxima (λmax) are dependent on the solvent used.
In a neutral methanol solution, trimipramine maleate exhibits a maximum absorption at 247 nm and a minimum at 233 nm. researchgate.net When dissolved in 0.1 M hydrochloric acid (HCl), a solution of trimipramine maleate shows a single absorption maximum at approximately 250 nm. researchgate.net A 0.002% w/v solution in 0.1 M HCl gives an absorbance of about 0.42. researchgate.net Other studies report λmax values at 211 nm and 248 nm without specifying the solvent. nih.gov
Spectrophotometric methods have also been developed based on the formation of charge-transfer complexes between trimipramine (as an electron donor) and various electron acceptors. These complexes produce new, intense absorption bands in the visible or UV region, which can be used for quantification. For instance, complexes with acceptors like iodine, chloranil (CH), chloranilic acid (ChA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and tetracyanoquinodimethane (TCNQ) have been studied. researchgate.netmdpi.comdoi.org Another method involves the use of the acidic dye thymol (B1683141) blue as an ion-pairing agent, with the resulting chromogen being measured at 420 nm. mdpi.com
Table 1: UV Spectrophotometric Data for Trimipramine Maleate
| Solvent/Reagent | λmax (nm) | Comments | Source(s) |
|---|---|---|---|
| Methanol | 247 | Exhibits a minimum at 233 nm. | researchgate.net |
| 0.1 M Hydrochloric Acid | 250 | A 0.002% w/v solution gives an absorbance of ~0.42. | researchgate.net |
| Not Specified | 211, 248 | Product specification data. | nih.gov |
| Iodine (in Chloroform) | 292 | Charge-transfer complex formation. | researchgate.netmdpi.com |
| Chloranil (CH) (in Acetonitrile) | 220 | Charge-transfer complex formation. | researchgate.netmdpi.com |
| Chloranilic Acid (ChA) (in Acetonitrile) | 520 | Charge-transfer complex formation. | researchgate.netmdpi.com |
| DDQ (in Acetonitrile) | 302 | Charge-transfer complex formation. | researchgate.netmdpi.com |
| TCNQ (in Acetonitrile) | 842 | Charge-transfer complex formation. | researchgate.netmdpi.com |
| Thymol Blue (in Chloroform) | 420 | Ion-pair complex formation. | mdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, providing a "molecular fingerprint." The infrared spectrum of trimipramine maleate, typically obtained as a potassium bromide (KBr) disc, shows characteristic absorption bands corresponding to specific bond vibrations. researchgate.net Studies on different polymorphic forms of trimipramine maleate have shown variations in the FTIR spectra, indicating structural differences among the polymorphs, particularly in the O-H (from maleate), C-H (aromatic and aliphatic), C=C, and C-N stretching regions. acs.orgbioline.org.br
Table 2: Characteristic FTIR Band Frequencies for Trimipramine Maleate
| Frequency (cm⁻¹) | Assignment | Source(s) |
|---|---|---|
| 3430 | N-CH₃ | researchgate.net |
| 3057 | Aromatic C-H stretch | researchgate.net |
| 2949, 2825 | Asymmetric and Symmetric C-H stretch | researchgate.net |
| 2921, 2852 | Asymmetric and Symmetric CH₂ stretch | researchgate.net |
| 1620, 1570 | Aromatic C=C stretch | researchgate.net |
| 1580, 1488, 1351 | Fingerprint bands | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by mapping the hydrogen atoms. The ¹H NMR spectrum of trimipramine maleate has been recorded, confirming its molecular structure. bioline.org.brscispace.com In a study using a 60 MHz spectrometer with deuterated dimethylsulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard, specific chemical shifts were assigned to the protons in the trimipramine molecule. researchgate.net
The spectrum reveals signals corresponding to the aromatic protons of the dibenzazepine (B1670418) ring system, the protons of the aliphatic side chain, and the N-methyl groups. researchgate.net A characteristic signal for the maleate counter-ion is also observed. researchgate.net
Table 3: ¹H NMR Spectral Data for Trimipramine Maleate in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source(s) |
|---|---|---|---|
| 0.88 | Doublet | -CH-CH ₃ | researchgate.net |
| 2.10 | Singlet | -N(CH ₃)₂ | researchgate.net |
| 2.30 - 2.80 | Multiplet (unresolved) | Aliphatic chain protons (-CH -CH₂-N-) | researchgate.net |
| 3.10 | Singlet | Bridge -CH ₂-CH ₂- | researchgate.net |
| 3.70 - 4.10 | Multiplet (unresolved) | Methylene protons (-N-CH ₂-) | researchgate.net |
| 6.10 | Singlet | CH =CH (maleate) | researchgate.net |
| 6.80 - 7.30 | Multiplet | Aromatic protons | researchgate.net |
Electrochemical Methods
Electrochemical methods are employed for the sensitive determination of electroactive compounds like trimipramine. These techniques measure changes in electrical properties such as potential or current.
Potentiometry
Potentiometric analysis of trimipramine has been successfully performed using ion-selective electrodes (ISEs). These sensors operate based on the ion-exchange mechanism between an aqueous solution of trimipramine and an organic membrane phase.
Research has focused on developing poly(vinyl chloride) (PVC) membrane electrodes and all-solid-state sensors. One study detailed two types of electrodes: a conventional PVC membrane electrode (PME) and an all-solid-state PME (ASS-PME). The optimal membrane composition consisted of a trimipramine-tetraphenylborate ion-pair, dibutyl phthalate (B1215562) as a plasticizer, PVC, and sodium tetraphenylborate. Both electrodes exhibited a near-Nernstian response, which describes the ideal behavior of an ion-selective electrode where the potential changes logarithmically with the ion's activity.
Table 4: Performance Characteristics of Potentiometric Sensors for Trimipramine (TMP)
| Electrode Type | Linear Concentration Range (M) | Nernstian Slope (mV/decade) | Source(s) |
|---|---|---|---|
| PVC Membrane Electrode (PME) | 1.0 x 10⁻⁶ - 1.0 x 10⁻² | 57.1 ± 0.3 | |
| All-Solid-State PME (ASS-PME) | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁴ | 58.2 ± 0.4 |
Amperometry
Amperometry is an electrochemical technique that measures the current resulting from an electrochemical reaction (oxidation or reduction) at a constant applied potential. While amperometry is cited in the literature as a method for the determination of trimipramine, specific research detailing its direct application and findings is less common compared to other electrochemical techniques like voltammetry. researchgate.net It is often mentioned in the context of high-performance liquid chromatography (HPLC) with electrochemical detection, where an amperometric detector is used to quantify related compounds after chromatographic separation.
Voltammetry
Voltammetry encompasses a group of electroanalytical methods where the current is measured as the applied potential is varied. Various voltammetric techniques have been developed for the sensitive determination of trimipramine in biological fluids and pharmaceutical formulations.
Studies have investigated the anodic electroactivity of trimipramine at platinum and gold rotating disc electrodes and at stationary disc electrodes using cyclic voltammetry. More advanced methods utilize modified electrodes to enhance sensitivity and selectivity.
One such method combines microporous membrane-based liquid–liquid–liquid microextraction with differential pulse voltammetry (DPV) for the analysis of trimipramine in plasma and urine. This technique used a multiwall carbon nanotube-modified carbon paste electrode and achieved a very low detection limit of 2.0 nmol L⁻¹.
Another approach employed adsorptive stripping differential pulse voltammetry (AdSDPV) with a glassy carbon paste electrode modified with Amberlite XAD-2 and titanium dioxide nanoparticles. This method also demonstrated high sensitivity for trimipramine. Investigations have also been carried out using lipid-coated glassy carbon and carbon paste electrodes, which selectively extract the hydrophobic trimipramine from aqueous samples, allowing for its direct measurement in complex matrices like urine.
Table 5: Performance of Various Voltammetric Methods for Trimipramine (TRI) Determination
| Method | Electrode | Linear Range | Detection Limit (LOD) | Matrix | Source(s) |
|---|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) with microextraction | Multiwall carbon nanotube-modified carbon paste | Not specified | 2.0 nmol L⁻¹ | Plasma, Urine | |
| Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) | Amberlite XAD-2 and TiO₂ nanoparticle-modified glassy carbon paste | 1.16 x 10⁻⁹ - 6.87 x 10⁻⁶ M | 3.51 x 10⁻¹⁰ M | Pharmaceuticals, Blood Serum, Urine | |
| Cyclic Voltammetry (CV) | Lipid-coated glassy carbon | Not specified | Not specified | Urine |
Charge Transfer Complex Formation for Analysis
The formation of charge transfer (CT) complexes offers a simple and sensitive spectrophotometric method for the determination of trimipramine. bioline.org.brresearchgate.netajol.inforesearchgate.net This technique is based on the interaction of trimipramine, which acts as an n-electron donor, with various electron acceptors (known as σ- or π-acceptors). bioline.org.brresearchgate.netajol.inforesearchgate.net This interaction results in the formation of intensely colored complexes that absorb radiation in the visible and ultraviolet regions, facilitating their quantification. bioline.org.br The rapid formation of these complexes makes this method suitable for routine analysis in quality control settings. bioline.org.brajol.info
The principle behind this analytical method lies in the molecular interaction between the electron-donating trimipramine and electron-accepting reagents. bioline.org.br Trimipramine possesses a tertiary amine group, which is capable of donating a lone pair of electrons (n-electrons) to a suitable acceptor molecule. bioline.org.brresearchgate.netajol.inforesearchgate.net This transfer of charge from the donor to the acceptor creates a stable complex that exhibits a characteristic absorption spectrum, which is distinct from the spectra of the individual donor or acceptor molecules. The intensity of the color of the complex formed is directly proportional to the concentration of trimipramine, which allows for its quantitative determination using spectrophotometry. bioline.org.brresearchgate.netajol.inforesearchgate.net
A variety of electron acceptors have been utilized in research for the analysis of trimipramine. These include σ-acceptors like iodine (I₂) and several π-acceptors such as chloranil (CH), chloranilic acid (ChA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and 7,7,8,8-tetracyanoquinodimethane (TCNQ). bioline.org.brresearchgate.netajol.inforesearchgate.net The choice of the acceptor and the solvent system can influence the sensitivity and stability of the formed complex. For instance, acetonitrile is often considered an ideal solvent for π-acceptors due to its high dielectric constant, which promotes the maximum yield of radical anions and has high solvation power for the acceptors. bioline.org.br
The stoichiometry of the charge transfer complexes formed between trimipramine and various acceptors has been determined to be a 1:1 ratio. nih.gov This has been established using Job's method of continuous variation. nih.gov The high values of molar absorptivity and other spectroscopic parameters indicate a strong interaction and a significant charge transfer between trimipramine and the acceptors. nih.gov
Detailed Research Findings
Spectrophotometric methods based on charge transfer complexation have been developed and validated for the determination of trimipramine. bioline.org.brresearchgate.netajol.inforesearchgate.net Research has shown that different electron acceptors react with trimipramine to form complexes with distinct wavelengths of maximum absorption (λmax). bioline.org.brresearchgate.netajol.inforesearchgate.net
For example, the reaction of trimipramine with iodine in chloroform results in a complex with a λmax at 292 nm. bioline.org.br With π-acceptors in acetonitrile, the λmax values are 220 nm for chloranil, 520 nm for chloranilic acid, 302 nm for DDQ, and 824 nm for TCNQ. bioline.org.brresearchgate.net The reaction conditions, such as reaction time and temperature, have been optimized for each acceptor to ensure maximum and reproducible absorbance intensity. bioline.org.br For instance, the reaction with chloranilic acid and DDQ is instantaneous at room temperature, while the reaction with chloranil requires 30 minutes at room temperature, and with TCNQ, it requires heating at 70°C for 20 minutes. bioline.org.br
The following tables summarize the key parameters for the charge transfer complexes of trimipramine with various acceptors as reported in the literature.
Table 1: Spectrophotometric Parameters for Trimipramine Charge Transfer Complexes
| Acceptor | Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Concentration Range (ppm) |
|---|---|---|---|---|
| Iodine (I₂) | Chloroform | 292 | 7.1 x 10⁴ | 1 - 5 |
| Chloranil (CH) | Acetonitrile | 220 | 0.3 x 10⁴ | 5 - 50 |
| Chloranilic Acid (ChA) | Acetonitrile | 520 | 1.6 x 10⁴ | 15 - 100 |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acetonitrile | 302 | 0.26 x 10⁴ | 5 - 50 |
| 7,7,8,8-tetracyanoquinodimethane (TCNQ) | Acetonitrile | 824 | 0.1 x 10⁴ | 10 - 75 |
Data sourced from references bioline.org.brresearchgate.netajol.inforesearchgate.net
Further research involving p-benzoquinones, specifically p-chloranilic acid (pCA) and DDQ, has also demonstrated the formation of stable 1:1 charge transfer complexes with trimipramine. nih.gov The spectroscopic properties of these complexes have been characterized, revealing high molar absorptivities and significant dipole moments, which suggest a pronounced charge transfer. nih.gov
Table 2: Spectroscopic Properties of Trimipramine-p-Benzoquinone Complexes
| Acceptor | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Association Constant (K) (L mol⁻¹) | Oscillator Strength (f) | Dipole Moment (μ) (Debye) |
|---|---|---|---|---|
| p-Chloranilic Acid (pCA) | - | - | 0.43–0.81 | 6.92–9.98 |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | - | - | 0.43–0.81 | 9.56–9.98 |
Data sourced from reference nih.gov
These developed spectrophotometric methods are reported to be simple, accurate, precise, and sensitive, making them valuable for the routine quality control analysis of trimipramine without interference from common excipients found in pharmaceutical formulations. bioline.org.brajol.info
Preclinical Pharmacodynamic Investigations
Animal Models for Behavioral Research
Preclinical studies in animal models have been instrumental in characterizing the behavioral effects of trimipramine (B1683260). In rats and rabbits, trimipramine demonstrates the ability to antagonize depression-like states induced by reserpine (B192253) and post-electroshock procedures. hres.cahres.cae-lactancia.org It also shows a depressive effect on spontaneous activity in mice. hres.cahres.cae-lactancia.orgaapharma.ca However, it does not produce cataleptic action or significantly block conditioned reflex responses. hres.cahres.ca
The Forced Swim Test (FST), a common behavioral assay for assessing antidepressant potential in rodents, involves placing an animal in an inescapable cylinder of water and measuring immobility time. nih.govnc3rs.org.ukresearchgate.net A reduction in immobility is interpreted as an antidepressant-like effect. researchgate.net While the FST is a standard model, specific studies detailing trimipramine's performance in this test are part of a broader characterization of tricyclic antidepressants. nih.gov For instance, chronic administration of trimipramine in rats was found to increase the concentration of regional 5-HT, particularly in the frontal cortex and hippocampus, which are brain regions implicated in the regulation of behaviors measured in the FST. medchemexpress.commedchemexpress.com
| Animal Model/Test | Species | Observed Effect of Trimipramine |
|---|---|---|
| Reserpine-Induced Depression | Rabbit, Rat | Antagonizes depressive state. hres.cahres.cae-lactancia.org |
| Post-Electroshock Depression | Rabbit, Rat | Antagonizes depressive state. hres.cahres.cae-lactancia.org |
| Spontaneous Activity | Mouse | Depresses activity. hres.cahres.cae-lactancia.orgaapharma.ca |
| Conditioned Avoidance Response | Mouse | No significant blocking of response. e-lactancia.orgaapharma.ca |
Assessment of Antiserotonin and Antihistaminic Activities in vitro
In vitro assays have demonstrated that trimipramine possesses both antiserotonin and antihistaminic properties. hres.cahres.cae-lactancia.orgaapharma.ca The compound displays a notable affinity for several serotonin (B10506) (5-HT) receptor subtypes. medchemexpress.comnih.gov Specifically, it has a high affinity for the 5-HT2 receptor. medchemexpress.com Studies have also shown affinity for 5-HT1C receptors in the nanomolar range. nih.gov
Trimipramine is also a potent antagonist at the histamine (B1213489) H1 receptor. wikipedia.orgdrugbank.com Its potency in this regard is significantly higher than that of standard antihistamines like diphenhydramine. wikipedia.org Additionally, it acts as an antagonist at the H2 receptor. wikipedia.org
| Target | Activity Type | Binding Affinity (pKi / IC50) |
|---|---|---|
| 5-HT1A Receptor | Antagonist | pKi: 4.66 medchemexpress.commedchemexpress.com |
| 5-HT1C Receptor | Antagonist | pKi: 6.39 medchemexpress.commedchemexpress.com |
| 5-HT2 Receptor | Antagonist | pKi: 8.10 medchemexpress.commedchemexpress.com |
| Human Serotonin Transporter (hSERT) | Inhibitor | IC50: 2.11 μM medchemexpress.commedchemexpress.com |
| Human Noradrenaline Transporter (hNAT) | Inhibitor | IC50: 4.99 μM medchemexpress.commedchemexpress.com |
| Histamine H1 Receptor | Antagonist | High potency wikipedia.orgdrugbank.com |
| Histamine H2 Receptor | Antagonist | Lower potency wikipedia.org |
Studies on Antiemetic and Analgesic Properties in Animal Models
Preclinical research indicates that trimipramine has both antiemetic and analgesic properties. hres.cahres.cae-lactancia.orgaapharma.ca Its analgesic effects have been specifically investigated in rat models. In one study, intrathecal administration of trimipramine produced a dose-dependent spinal blockade of motor function, proprioception, and nociception (the sensory nervous system's response to harmful stimuli). researchgate.net The potency of this spinal blockade was found to be greater than that of the local anesthetic lidocaine, with a duration of action comparable to the long-acting local anesthetic bupivacaine. researchgate.net This suggests a direct analgesic effect at the spinal level. researchgate.net The mechanism for its analgesic action is thought to involve the modulation of opioid systems in the central nervous system via an indirect serotonergic pathway. drugbank.com
While the antiemetic property is consistently noted, specific animal models, such as apomorphine-induced emesis in dogs which is used to test other antiemetics, are not detailed for trimipramine in the available literature. hres.cahres.cadrugbank.com
| Convulsion Induction Method | Effect of Trimipramine |
|---|---|
| Maximal Electroshock-Induced | Anti-convulsive action hres.cahres.cae-lactancia.orgaapharma.ca |
| Metrazol-Induced | Pro-convulsant effect (lowers threshold) hres.cahres.cae-lactancia.orgaapharma.ca |
Effects on Sympathetic Responses
Trimipramine influences sympathetic nervous system responses, primarily through its interaction with adrenergic mechanisms. hres.cahres.caaapharma.ca A key finding is its potentiation of the pressor effect (blood pressure-increasing effect) of norepinephrine (B1679862). hres.cahres.cae-lactancia.org This action is presumed to result from blocking the re-uptake of norepinephrine at the presynaptic neuron. hres.cahres.caaapharma.ca
In contrast to its effect with norepinephrine, trimipramine can reduce or even reverse the pressor effect of epinephrine. hres.cahres.ca When administered intravenously to anesthetized dogs, trimipramine has been observed to cause a transient decrease in blood pressure and induce a short-lived tachycardia. hres.cahres.cae-lactancia.org Furthermore, trimipramine may block the pharmacological effects of antihypertensive agents like guanethidine. hpra.iefda.gov
Theoretical Models and Conceptual Frameworks in Research
Re-evaluation of Tricyclic Antidepressant Mechanisms
The traditional model for the mechanism of action of tricyclic antidepressants (TCAs) has centered on the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.gov This theory posits that by increasing the levels of these neurotransmitters in the synaptic cleft, the therapeutic effects on mood are achieved. nih.govrsdjournal.org However, this "monoamine hypothesis" has been challenged by several observations. For instance, the biochemical effect of reuptake inhibition is immediate, yet the clinical antidepressant response is typically delayed by several weeks. drugbank.com Furthermore, some effective TCAs are only weak inhibitors of monoamine reuptake. wikipedia.org
Trimipramine (B1683260) is a key compound that has prompted a re-evaluation of these classical mechanisms. nih.gov Its established antidepressant efficacy is inconsistent with its pharmacological profile, as it is a notably weak inhibitor of both serotonin and norepinephrine reuptake. wikipedia.orgpatsnap.comcafermed.com This discrepancy suggests that its therapeutic effects are not primarily driven by monoamine reuptake inhibition, unlike most other TCAs. wikipedia.orgnih.gov Research now indicates that the antidepressant action of trimipramine may be attributable to its potent antagonist activity at multiple other neurotransmitter receptors. patsnap.com
This has shifted the conceptual framework towards understanding the role of receptor antagonism and subsequent long-term neuroadaptive changes. Trimipramine exhibits strong antagonism of histamine (B1213489) H1 and serotonin 5-HT2A receptors, and moderate antagonism of dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgapexbt.com The blockade of these receptors, particularly 5-HT2A, is now considered a potential pathway for antidepressant effects, possibly through mechanisms shared with newer, multimodal antidepressants. wikipedia.org The sedative properties, driven by potent H1 antagonism, are also a key feature, distinguishing it from TCAs that can disrupt sleep architecture. patsnap.comijnc.ir This has led to a more complex and multifaceted understanding of how TCAs work, moving beyond simple reuptake inhibition to include a broader range of receptor interactions and their downstream consequences on brain function. nih.gov
Frameworks for Atypical Neuroleptic Classification
The classification of antipsychotic medications has evolved from a simple distinction between "typical" (first-generation) and "atypical" (second-generation) neuroleptics to frameworks based on detailed receptor pharmacology. A primary characteristic of typical antipsychotics is their high-affinity antagonism of the dopamine D2 receptor, which correlates with their antipsychotic efficacy but also their propensity to cause extrapyramidal side effects (EPS).
A key framework for defining atypicality is the serotonin-dopamine hypothesis. This model suggests that atypical agents possess a high ratio of serotonin 5-HT2A receptor blockade to D2 receptor blockade. researchgate.netpsychopharmacologyinstitute.com This potent 5-HT2A antagonism is thought to mitigate the risk of EPS by increasing dopamine release in the nigrostriatal pathway. psychopharmacologyinstitute.com Other proposed mechanisms contributing to an atypical profile include fast dissociation from the D2 receptor and partial D2 agonism. psychopharmacologyinstitute.compsychiatrist.com
Although primarily classified as an antidepressant, trimipramine's receptor binding profile has led to its consideration within these atypical neuroleptic frameworks. wikipedia.orgnih.gov It demonstrates moderate affinity for the D2 receptor and strong affinity for the 5-HT2A receptor, a profile that closely resembles the atypical antipsychotic clozapine (B1669256). wikipedia.orgcafermed.comnih.gov This pharmacological signature aligns with the 5-HT2A/D2 receptor ratio model of atypicality and has led to trimipramine being described as having atypical neuroleptic properties. nih.govnih.gov In open-label clinical trials, high-dose trimipramine has shown antipsychotic efficacy in patients with schizophrenia, notably without inducing clinically relevant extrapyramidal side effects, further supporting this classification. wikipedia.orgnih.gov This unique profile challenges rigid drug classifications and highlights the pharmacological continuum between antidepressants and antipsychotics.
Trimipramine (Maleate) as a Research Tool for Understanding Neuropsychiatric Disorders
The distinct pharmacological properties of trimipramine (maleate) make it a valuable research tool for investigating the neurobiology of psychiatric disorders, particularly depression and its relationship with sleep disturbances. nih.gov Because its antidepressant action cannot be explained by the conventional monoamine reuptake inhibition model, it allows researchers to explore alternative pathophysiological mechanisms. nih.govresearchgate.net
Furthermore, trimipramine serves as a pharmacological probe for the roles of specific receptor systems. Its potent 5-HT2A and moderate D2 receptor antagonism, in the absence of significant monoamine transporter blockade, allows for the isolated study of these receptor systems in mood regulation. wikipedia.orgnih.gov For example, the administration of trimipramine has been shown to increase nocturnal prolactin secretion, a marker of D2 receptor antagonism, and to normalize the hypothalamic-pituitary-adrenal (HPA) axis by inhibiting nocturnal cortisol secretion. nih.govresearchgate.net These findings provide insight into how dopaminergic and stress-response systems are involved in depression and can be therapeutically modulated. nih.govresearchgate.net The compound's profile, which has been compared to the atypical antipsychotic clozapine, makes it a reference for investigating treatments for psychotic depression. wikipedia.orgnih.gov
Future Directions in Trimipramine Maleate Research
Elucidating Unclear Mechanistic Aspects
The antidepressant action of trimipramine (B1683260) is considered atypical because it is a very weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake, a primary mechanism for most TCAs. wikipedia.orgpatsnap.com This has led researchers to believe that its clinical effects are largely due to its potent antagonist activity at various neurotransmitter receptors. wikipedia.orgapexbt.com However, the full picture of how these receptor interactions translate into its antidepressant and anxiolytic effects is still not completely clear. wikipedia.org
One area of focus is the drug's interaction with dopamine (B1211576) receptors. Trimipramine acts as an antagonist at D2 receptors and has been shown to increase prolactin levels, a marker for D2 receptor blockade. wikipedia.org Furthermore, it exhibits notable antagonism of presynaptic dopamine autoreceptors, which could potentially increase dopamine signaling. wikipedia.org This antidopaminergic action, resembling that of some atypical antipsychotics like clozapine (B1669256), may contribute to its therapeutic profile, particularly in cases of delusional depression. wikipedia.orgthieme-connect.com
Another intriguing aspect is its effect on sleep architecture. Unlike most antidepressants that suppress REM sleep, trimipramine does not. wikipedia.org The mechanism behind this unique property is not fully understood but may be linked to its complex receptor-binding profile, including its potent histamine (B1213489) H1 receptor antagonism, which contributes to its sedative effects. wikipedia.orgpatsnap.com
Future studies will likely employ advanced neuroimaging and molecular biology techniques to further clarify these mechanisms. Investigating the downstream signaling pathways activated by trimipramine's receptor blockade will be crucial. For instance, exploring its influence on the hypothalamic-pituitary-adrenocortical (HPA) axis, which is often dysregulated in depression, could provide significant insights. researchgate.net Research has suggested that trimipramine's ability to inhibit nocturnal cortisol secretion might be a key part of its action. drugbank.com
Exploration of Novel Molecular Targets
Beyond its established receptor interactions, there is a growing interest in identifying novel molecular targets for trimipramine that could explain its broad therapeutic effects. The monoamine hypothesis of depression has been challenged by the atypical nature of trimipramine, suggesting that other pathways are involved. wikipedia.org
The glutamatergic system, implicated in the pathophysiology of depression, represents another promising area for investigation. mdpi.com The rapid antidepressant effects of ketamine, an NMDA receptor antagonist, have highlighted the importance of this system. nih.gov Future research could explore whether trimipramine modulates glutamatergic neurotransmission, either directly or indirectly through its interactions with other receptor systems.
Furthermore, the role of neuroinflammation in depression is an emerging field of study. mdpi.com Pro-inflammatory cytokines have been shown to be elevated in depressed patients, and some antidepressants can alter their levels. mdpi.comnih.gov Investigating whether trimipramine has anti-inflammatory properties within the central nervous system could open up new avenues for understanding its mechanism and potential applications. A computational drug repurposing study has also suggested trimipramine as a potential treatment for rheumatoid arthritis, indicating a possible role in modulating inflammatory pathways. nih.gov
There is also evidence suggesting that trimipramine may influence cellular processes related to pluripotency. In combination with activin A, trimipramine has been found to support the proliferation and maintenance of undifferentiated pluripotent stem cells in culture. google.com This finding, while preliminary in the context of its neuropsychiatric effects, points towards a broader range of molecular interactions that are yet to be fully explored.
Advanced Structural-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) of tricyclic antidepressants is a well-established field, but the unique profile of trimipramine suggests that more nuanced studies are needed. nih.gov For classical TCAs, the general structural requirements include a tricyclic core and a short side chain with a terminal amine. nih.govpharmacy180.com The nature of this amine (tertiary or secondary) significantly influences the drug's potency for serotonin versus norepinephrine reuptake inhibition. pharmacy180.com
For trimipramine, which has a branched side chain, the SAR appears to be more complex. pharmacy180.com While branching in the side chain of dibenzazepines like imipramine (B1671792) does not generally affect activity, trimipramine's weak reuptake inhibition alongside its potent receptor antagonism suggests that specific structural features are at play. wikipedia.orgpharmacy180.com
Future SAR studies could focus on several key areas:
Modifying the Tricyclic Core: Systematic modifications to the dibenzazepine (B1670418) nucleus could help to identify the structural determinants of its unique receptor-binding profile.
Investigating Metabolites: The primary metabolites of trimipramine, such as desmethyltrimipramine (B195984) and 2-hydroxytrimipramine, have their own pharmacological profiles. wikipedia.orgresearchgate.net A detailed SAR study of these metabolites could provide valuable information about the active species responsible for the drug's clinical effects.
Quantitative structure-activity relationship (QSAR) studies, which use computational models to predict the biological activity of chemical compounds, could also be a powerful tool. nih.gov Such studies could help to identify novel derivatives with improved therapeutic properties.
Development of Isomer-Specific Research Tools
Trimipramine is a chiral molecule and is administered as a racemic mixture of its (R)- and (S)-enantiomers. guidetopharmacology.orgfda.gov It is well-established that the different enantiomers of a chiral drug can have distinct pharmacological and pharmacokinetic properties. nih.gov
The metabolism of trimipramine is stereoselective, with the (S)-enantiomer being preferentially hydroxylated by the enzyme CYP2D6, while the (R)-enantiomer is preferentially N-demethylated. tandfonline.comresearchgate.net This leads to different plasma concentrations of the enantiomers and their metabolites, which could have significant clinical implications. researchgate.netmdpi.com
Despite this knowledge, much of the research on trimipramine has been conducted using the racemic mixture. To fully understand the drug's mechanism of action and to potentially develop more refined therapeutic agents, it is crucial to develop isomer-specific research tools. This includes:
Synthesizing pure enantiomers: The availability of pure (R)- and (S)-trimipramine would allow for a detailed characterization of their individual receptor binding profiles, functional activities, and effects in preclinical models.
Developing stereoselective assays: Assays that can distinguish between the two enantiomers are needed to accurately measure their concentrations in biological samples and to study their interactions with molecular targets.
Conducting isomer-specific clinical studies: Ultimately, clinical studies comparing the efficacy and tolerability of the individual enantiomers to the racemic mixture would be necessary to determine if a "chiral switch" would be beneficial. mdpi.com
The development of such tools would allow researchers to determine which enantiomer is the "eutomer" (the more active isomer) and which might be the "distomer" (the less active or potentially problematic isomer). researchgate.net This could pave the way for the development of a single-enantiomer version of trimipramine with an improved therapeutic index.
Q & A
Q. How can HPLC methods be optimized for quantifying impurities in trimipramine maleate formulations?
-
Methodology : Use a reversed-phase C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0). Set detection at 254 nm and flow rate of 1.0 mL/min. Identify impurities (e.g., iminodibenzyl, trimipramine-N-oxide) via relative retention times (Table 1 in ) .
-
Quantification : Apply the formula: \text{% Impurity} = 100 \times \left(\frac{C_S}{C_T}\right) \times \left(\frac{r_i}{r_S}\right)
where = standard solution concentration, = test solution concentration, = impurity peak area, and = trimipramine peak area .
Q. What structural features of trimipramine maleate influence its pharmacological activity?
- Key Features : The tricyclic dibenzazepine core facilitates membrane penetration, while the tertiary amine group enables 5-HT receptor antagonism. X-ray crystallography reveals four independent cation-anion pairs in the asymmetric unit, stabilized by N–H⋯O hydrogen bonds, which may impact solubility and stability .
Advanced Research Questions
Q. How do chronic administration protocols affect trimipramine’s modulation of dopamine and serotonin neurotransmission in vivo?
- Experimental Design : Administer trimipramine maleate (10–20 mg/kg/day) to rodents for 14 days. Extract brain tissue and quantify monoamines via HPLC-ECD. Chronic use increases dopamine metabolism in the striatum and 5-HT turnover in the prefrontal cortex .
- Contradictions : While reports increased dopamine levels, clinical studies (not cited here) suggest variability based on dosage and species. Validate findings with microdialysis or voltammetry .
Q. What bioanalytical techniques distinguish trimipramine from structurally related tricyclic antidepressants (TCAs) in complex matrices?
- Methodology : Use a dsDNA/O-B-NCDE biosensor to study DNA intercalation. Trimipramine exhibits distinct voltammetric peaks compared to phenothiazines (e.g., thioridazine) due to differences in planar structure and charge transfer kinetics .
- Validation : Cross-reference with LC-MS/MS using a Q-TOF analyzer for accurate mass identification of fragment ions (e.g., m/z 294.43 for trimipramine free base) .
Q. How can enantiomeric resolution of trimipramine maleate improve understanding of its pharmacokinetic variability?
- Approach : Employ chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. The racemic mixture (trimipramine maleate) resolves into (R)- and (S)-enantiomers, which exhibit differential binding to human serum albumin (HSA) .
- Data Interpretation : Calculate enantiomeric excess (ee%) and correlate with in vivo bioavailability studies in animal models.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported pKi values for trimipramine’s 5-HT receptor interactions?
- Analysis : and report pKi values for 5-HT1A (6.39 vs. 4.66) and 5-HT2A (8.10 vs. 8.10). These discrepancies may arise from assay conditions (cell type, ligand concentration). Replicate experiments using standardized protocols (e.g., uniform cell lines, temperature, and buffer pH) .
Tables
Q. Table 1. Key Pharmacological Parameters of Trimipramine Maleate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 410.51 g/mol | |
| pKa (5-HT1A) | 6.39 | |
| pKa (5-HT2A) | 8.10 | |
| Plasma Protein Binding | \sim95% (HSA) | |
| Major Metabolite | Trimipramine-N-oxide |
Q. Table 2. HPLC Parameters for Impurity Analysis
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 mm × 4.6 mm) | Acetonitrile:Buffer (30:70) | 1.0 mL/min | 254 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
